molecular formula C23H23FN2O3 B14980796 2-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14980796
M. Wt: 394.4 g/mol
InChI Key: GIKKVVXHBFDOOS-UHFFFAOYSA-N
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Description

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a dimethylamino propyl group, a fluorophenyl group, and a methyl group attached to a chromeno[2,3-c]pyrrole core

Preparation Methods

The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of the Dimethylamino Propyl Group: This step involves the alkylation of the chromeno[2,3-c]pyrrole core with a dimethylamino propyl halide under basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the chromeno[2,3-c]pyrrole core with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Methyl Group: This step involves the methylation of the chromeno[2,3-c]pyrrole core using a methylating agent such as methyl iodide.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and minimize cost.

Chemical Reactions Analysis

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Scientific Research Applications

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound’s chromeno[2,3-c]pyrrole core can be used to develop new materials with unique optical or electronic properties.

    Biological Research: The compound can be used as a probe to study biological processes, particularly those involving the dimethylamino propyl and fluorophenyl groups.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s dimethylamino propyl group can interact with negatively charged sites on the target, while the fluorophenyl group can participate in hydrophobic interactions. The chromeno[2,3-c]pyrrole core can provide additional binding interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds share a similar heterocyclic core and have diverse biological activities.

    Fluorophenyl Compounds: These compounds share the fluorophenyl group and have applications in medicinal chemistry and materials science.

    Dimethylamino Propyl Compounds: These compounds share the dimethylamino propyl group and have applications in drug development and biological research.

Properties

Molecular Formula

C23H23FN2O3

Molecular Weight

394.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23FN2O3/c1-14-5-10-18-17(13-14)21(27)19-20(15-6-8-16(24)9-7-15)26(12-4-11-25(2)3)23(28)22(19)29-18/h5-10,13,20H,4,11-12H2,1-3H3

InChI Key

GIKKVVXHBFDOOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)F

Origin of Product

United States

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